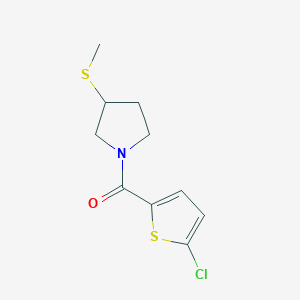
(5-Cloro-tiofen-2-il)(3-(metiltio)pirrolidin-1-il)metanona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Chlorothiophen-2-yl)(3-(methylthio)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C10H12ClNOS2 and its molecular weight is 261.78. The purity is usually 95%.
BenchChem offers high-quality (5-Chlorothiophen-2-yl)(3-(methylthio)pyrrolidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-Chlorothiophen-2-yl)(3-(methylthio)pyrrolidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Materiales Ópticos No Lineales (NLO)
CTTMP ha sido sintetizado y cultivado como un cristal único de alta calidad utilizando la técnica de evaporación lenta. Presenta potencial como un material óptico no lineal (NLO) . Los materiales NLO son cruciales para dispositivos como convertidores de frecuencia, moduladores e interruptores ópticos. Los investigadores estudian las propiedades ópticas de CTTMP para mejorar su eficiencia NLO.
Actividad Biológica
The compound (5-Chlorothiophen-2-yl)(3-(methylthio)pyrrolidin-1-yl)methanone is a synthetic organic molecule that has gained attention in medicinal chemistry due to its potential biological activities. This paper aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and comparative analyses with structurally similar compounds.
Structural Characteristics
The compound features a thiophene ring substituted with chlorine and a pyrrolidine moiety containing a methylthio group. These structural components are significant as they contribute to the compound's reactivity and potential interactions with biological targets.
Biological Activity Overview
Research indicates that compounds with similar structures may exhibit various pharmacological effects, including:
- Anticancer Activity : Compounds related to thiophenes have shown activity against several cancer cell lines, suggesting that (5-Chlorothiophen-2-yl)(3-(methylthio)pyrrolidin-1-yl)methanone could also possess similar properties.
- Enzyme Inhibition : The presence of the pyrrolidine moiety indicates potential interactions with enzymes involved in metabolic pathways, which could lead to therapeutic applications.
The biological activity of this compound can be attributed to its ability to interact with various biological macromolecules:
- Nucleophilic Addition : The carbonyl group in the methanone structure allows for nucleophilic addition reactions, particularly with amines and alcohols.
- Electrophilic Aromatic Substitution : The thiophene ring can undergo electrophilic aromatic substitution reactions due to the electron-withdrawing nature of the chlorine substituent.
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique structural features and biological activities of related compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-Chloro-2-methylthiophene | Chlorine on thiophene | Antimicrobial properties |
| 3-Methylthiopyrrolidine | Methylthio group on pyrrolidine | Neuroprotective effects |
| 4-Chloro-N-(pyrrolidin-1-yl)benzamide | Chlorine on benzamide | Enzyme inhibition |
The dual functionality of (5-Chlorothiophen-2-yl)(3-(methylthio)pyrrolidin-1-yl)methanone may offer distinct binding interactions compared to other compounds, warranting further investigation into its unique biological activities.
Case Studies and Research Findings
Several studies have explored the biological effects of compounds similar to (5-Chlorothiophen-2-yl)(3-(methylthio)pyrrolidin-1-yl)methanone:
- Anticancer Studies : Research has shown that thiophene derivatives exhibit cytotoxicity against various cancer cell lines. For instance, a study demonstrated that thiophene-based compounds inhibit cell proliferation in breast cancer cells through apoptosis induction.
- Neuroprotective Effects : Pyrrolidine derivatives have been studied for their neuroprotective properties. One study indicated that these compounds can protect neuronal cells from oxidative stress-induced damage, suggesting potential applications in neurodegenerative diseases.
- Enzyme Inhibition : A recent investigation into enzyme inhibitors revealed that certain thiophene derivatives can effectively inhibit enzymes involved in metabolic pathways, which could be relevant for drug development targeting metabolic disorders.
Propiedades
IUPAC Name |
(5-chlorothiophen-2-yl)-(3-methylsulfanylpyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNOS2/c1-14-7-4-5-12(6-7)10(13)8-2-3-9(11)15-8/h2-3,7H,4-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHHMEFUUYNSAKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CCN(C1)C(=O)C2=CC=C(S2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













